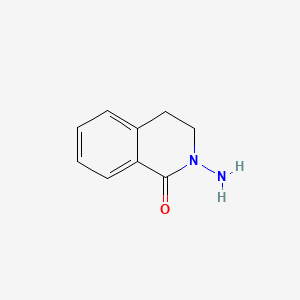

2-Amino-3,4-dihydroisoquinolin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-11-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQUVIBWTKWASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192360 | |

| Record name | 2-Amino-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39113-01-4 | |

| Record name | 2-Amino-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039113014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives

Classical and Established Synthetic Approaches to the Isoquinolinone Scaffold

Traditional methods for the synthesis of the isoquinolinone core have laid the foundation for the development of more complex derivatives. These approaches often involve intramolecular cyclization reactions of appropriately substituted precursors.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone in the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one system. This strategy generally involves the formation of a new bond between an activated aromatic ring and a side chain containing an electrophilic carbon, typically a carbonyl group or its equivalent.

A prominent example of this is the Bischler-Napieralski reaction , a well-established method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction is typically carried out in acidic conditions at elevated temperatures, using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgjk-sci.com The reaction proceeds through an intramolecular electrophilic aromatic substitution. wikipedia.org For the synthesis of 2-amino-3,4-dihydroisoquinolin-1(2H)-one, this reaction would conceptually be adapted by utilizing a β-arylethylhydrazide as the starting material. The cyclization would then yield the N-amino lactam.

Table 1: Examples of Bischler-Napieralski-type Cyclization Conditions

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Phenethylbenzamide | Tf₂O, 2-Chloropyridine | CH₂Cl₂ | -20 °C to 0 °C | 1-Phenyl-3,4-dihydroisoquinoline | 95% | nih.gov |

| β-(3,4-Dimethoxyphenyl)ethylacetamide | POCl₃ | Acetonitrile | Reflux | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | - | nrochemistry.com |

Other intramolecular cyclization strategies involve the use of carbamates, ureas, thioureas, isocyanates, and azidoamides as precursors. researchgate.net For instance, the thermal or acid-catalyzed cyclization of β-phenylethyl isocyanates can lead to the formation of the dihydroisoquinolinone ring system. Similarly, the intramolecular cyclization of azidoamides, often under thermal or photochemical conditions, can provide a route to this scaffold.

Castagnoli-Cushman Reaction and its Applicability

The Castagnoli-Cushman reaction (CCR) is a powerful multicomponent reaction that has been extensively used for the synthesis of a variety of heterocyclic compounds, including 3,4-dihydroisoquinolin-1(2H)-one derivatives. beilstein-journals.orgnih.gov This reaction typically involves the condensation of a homophthalic anhydride (B1165640) with an imine, which is often generated in situ from an aldehyde and an amine. nih.govnih.gov

To apply this methodology for the synthesis of this compound, hydrazine (B178648) or its derivatives could be employed as the amine component. The reaction of homophthalic anhydride, an aldehyde, and hydrazine would be expected to yield the desired N-amino-dihydroisoquinolinone. The reaction is known for its high diastereoselectivity in many cases. nih.gov

Table 2: Synthesis of Dihydroisoquinolinone Derivatives via Castagnoli-Cushman Reaction

| Aldehyde | Amine | Anhydride | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Benzylamine | Homophthalic anhydride | Toluene | 2-Benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 72% | nih.gov |

| 4-Chlorobenzaldehyde | 4-Chloroaniline | Homophthalic anhydride | Toluene | 2,3-Bis(4-chlorophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 66.4% | nih.gov |

| Furfural | Furfurylamine | Homophthalic anhydride | Toluene | 2-(Furan-2-ylmethyl)-1-oxo-3-(furan-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 75% | nih.gov |

One-Pot and Multicomponent Synthesis Protocols

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy for the synthesis of complex molecules like this compound. acs.org These strategies involve the combination of three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all the reactants.

Beyond the Castagnoli-Cushman reaction, other MCRs could be envisioned for the synthesis of the target compound. For instance, a reaction involving a 2-alkynylbenzaldehyde, hydrazine, and a suitable third component could potentially lead to the formation of the 2-amino-dihydroisoquinolinone scaffold. The development of novel MCRs remains an active area of research for the construction of diverse heterocyclic libraries.

Modern and Catalytic Strategies for this compound Construction

In recent years, modern catalytic methods have emerged as powerful tools for the synthesis of isoquinolinone derivatives, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Metal-Catalyzed Processes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. Rhodium and palladium catalysts have been particularly effective in the construction of isoquinolinone scaffolds.

Rhodium-catalyzed reactions , such as C-H activation and annulation, have been developed for the synthesis of isoquinolines and related heterocycles. organic-chemistry.orgrsc.orgresearchgate.net These methods often involve the reaction of a benzamide (B126) derivative with an alkyne or another coupling partner. While direct examples for the synthesis of this compound are not prevalent, the adaptation of these methodologies using substrates with a pre-installed N-N bond could provide a viable route.

Palladium-catalyzed reactions have also been extensively explored. nih.gov For example, palladium-catalyzed carbonylative cyclization of N-propargylamides has been reported for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov Applying this strategy to an N-amino-N-propargylamide could potentially yield the desired 2-amino derivative.

Table 3: Examples of Metal-Catalyzed Synthesis of Isoquinoline (B145761) Derivatives

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|---|

| [RhCp*Cl₂]₂ | Benzimidate | Allyl carbonate | Isoquinoline derivative | rsc.org |

| Pd(OAc)₂ | N-Propargylamide | Amine/CO source | Amide-containing 3,4-dihydroisoquinolin-1(2H)-one | nih.gov |

| Rh(II) acetate | 2-Quinolone | N-Sulfonyl-1,2,3-triazole | 2-Aminoquinoline derivative | rsc.org |

Metal-Free Photocatalytic Syntheses

In the quest for more sustainable and environmentally friendly synthetic methods, metal-free photocatalysis has gained significant attention. researchgate.net These reactions utilize visible light and an organic photosensitizer to initiate chemical transformations under mild conditions.

Photocatalytic intramolecular cyclizations of N-aryl acrylamides have been reported for the synthesis of oxindoles, a related heterocyclic system. The principles of these radical-mediated cyclizations could potentially be extended to the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from suitable precursors. The development of photocatalytic methods for the direct synthesis of the this compound scaffold represents a promising and green avenue for future research.

Cross-Coupling and N-Alkylation Sequences for N-Substituted Derivatives

A versatile method for the preparation of N-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives involves a multi-step sequence that includes cross-coupling and N-alkylation. One such approach utilizes a three-step sequence starting from 2-bromobenzoate precursors. This method demonstrates a general route to diverse N-substituted compounds. researchgate.net The initial step involves a cross-coupling reaction between ethyl 2-bromobenzoates and potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate. This is followed by a base-mediated ring closure and subsequent N-deprotection/N-alkylation to yield the final N-substituted 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net

Another notable methodology is the rhodium-catalyzed alkylation of aromatic amides. This reaction utilizes N-vinylphthalimide as a 2-aminoethylating reagent. The process involves the alkylation of C-H bonds, directed by an 8-aminoquinoline moiety on the aromatic amide. The resulting alkylated products can then be converted into 3,4-dihydroisoquinolin-1(2H)-one derivatives in a one-pot transformation. nih.govresearchgate.net

Reductive alkylation is another strategy employed for the synthesis of N-substituted derivatives. For instance, certain isoquinolin-1(2H)-one precursors can undergo reductive alkylation with N-Boc-4-piperidone, followed by the removal of the Boc protecting group to yield the desired N-substituted products. ingentaconnect.com

The following table summarizes selected examples of N-alkylation and cross-coupling strategies.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 2-bromobenzoates | 1. Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate, cross-coupling; 2. Base-mediated cyclization; 3. N-deprotection/N-alkylation | N-substituted 3,4-dihydroisoquinolin-1(2H)-ones | Good | researchgate.net |

| Aromatic amides with 8-aminoquinoline directing group | N-vinylphthalimide, Rh-catalyst | 3,4-dihydroisoquinolin-1(2H)-one derivatives | Not specified | nih.gov |

| Isoquinolin-1(2H)-one precursor | N-Boc-4-piperidone, NaBH(OAc)3, DIEA, THF; then TFA, DCM | N-(piperidin-4-yl)-substituted isoquinolin-1(2H)-one | Not specified | ingentaconnect.com |

Asymmetric Synthesis and Enantioselective Approaches to Chiral Derivatives

The development of asymmetric and enantioselective methods to access chiral 3,4-dihydroisoquinolin-1(2H)-one derivatives is of great interest due to the importance of stereochemistry in biological activity. A significant advancement in this area is the nickel-catalyzed denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with allenes. This reaction provides a regioselective and highly enantioselective route to a variety of substituted 3,4-dihydroisoquinolin-1(2H)-ones. acs.org The use of a chiral phosphine ligand in conjunction with a nickel catalyst is crucial for achieving high enantioselectivity. acs.org

Transition-metal-catalyzed asymmetric reduction represents another key strategy. While much of the research has focused on the synthesis of chiral tetrahydroisoquinolines, the principles can be extended to the synthesis of chiral 3,4-dihydroisoquinolin-1(2H)-one precursors. mdpi.com Catalysts based on iridium, rhodium, and ruthenium have been effectively used for the asymmetric hydrogenation of C=N bonds in related heterocyclic systems. mdpi.com

The Castagnoli-Cushman reaction (CCR) between homophthalic anhydride and imines offers a diastereoselective entry to 2,3-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones bearing a carboxylic acid function at the C4-position. nih.gov While not always strictly enantioselective, this method can provide enantioenriched products depending on the chirality of the starting materials. researchgate.net

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of related heterocyclic structures. For instance, chiral primary amine catalysts have been used in the enantioselective [3 + 2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones to construct tetrahydroisoquinoline derivatives with high diastereo- and enantioselectivities. mdpi.com

The table below highlights key enantioselective approaches.

| Reaction Type | Catalyst/Reagent | Substrates | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Denitrogenative Annulation | Ni(cod)2, chiral phosphine ligand | 1,2,3-Benzotriazin-4(3H)-ones, allenes | Substituted 3,4-dihydroisoquinolin-1(2H)-ones | Up to 99% ee | acs.org |

| Castagnoli-Cushman Reaction | - | Homophthalic anhydride, imines | 2,3-disubstituted 4-carboxy-3,4-dihydroisoquinolin-1(2H)-ones | Often diastereoselective | nih.gov |

| 1,3-Dipolar Cycloaddition | Chiral primary amine | C,N-cyclic azomethine imines, allyl alkyl ketones | Tetrahydroisoquinoline derivatives | Up to >95% ee, >25:1 dr | mdpi.com |

Utilizing Precursors and Building Blocks in Targeted Syntheses

The selection of appropriate precursors and building blocks is fundamental to the targeted synthesis of this compound and its analogs. A common strategy involves the intramolecular cyclization of suitably substituted phenethylamines or related open-chain precursors.

The Castagnoli-Cushman reaction, for example, utilizes homophthalic anhydride and imines as key building blocks. nih.govnih.gov This reaction is particularly advantageous as it allows for the introduction of diversity at the N2 and C3 positions by simply varying the aldehyde and amine components used to form the imine in situ. nih.gov

Another versatile precursor approach starts with 2-bromobenzoates. These can be coupled with amino-containing fragments, followed by cyclization to construct the 3,4-dihydroisoquinolin-1(2H)-one core. researchgate.net This strategy is amenable to the synthesis of a library of N-substituted derivatives. researchgate.net

Furthermore, imidazolidinone derivatives of aromatic α-amino acids can serve as precursors. Upon treatment with phosgene and potassium iodide, these undergo a Bischler-Napieralski-style cyclocarbonylation to generate a tricyclic lactam, which can be further transformed into substituted dihydroisoquinolinones. researchgate.net

The following table lists some common precursors and their application in the synthesis of the target scaffold.

| Precursor/Building Block | Synthetic Method | Resulting Structure | Reference |

| Homophthalic anhydride and imines | Castagnoli-Cushman Reaction | 2,3-Disubstituted 4-carboxy-3,4-dihydroisoquinolin-1(2H)-ones | nih.govnih.gov |

| Ethyl 2-bromobenzoates | Cross-coupling with an amino-ethyl synthon, then cyclization | N-Substituted 3,4-dihydroisoquinolin-1(2H)-ones | researchgate.net |

| Imidazolidinone derivatives of aromatic α-amino acids | Bischler-Napieralski-style cyclocarbonylation | Substituted dihydroisoquinolinones | researchgate.net |

| 2-(3-Methoxyphenyl)ethylamine | Nucleophilic substitution with ethyl chloroformate, then cyclization with PPA | 1,2,3,4-Tetrahydroisoquinoline derivatives (related core) | researchgate.net |

Novel Synthetic Methodologies for Diversification and Functionalization

Recent research has focused on developing novel synthetic methodologies to expand the structural diversity and functionalization of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. These methods often offer milder reaction conditions, improved efficiency, and access to unique substitution patterns.

A visible-light, metal-free photocatalytic synthesis has been described for the preparation of 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. researchgate.net This approach utilizes an organic dye, Eosin Y, as a photocatalyst and proceeds under mild conditions in moderate to good yields, representing a green chemistry approach. researchgate.net

The denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with allenes, catalyzed by a nickel-phosphine complex, is a unique method for producing a variety of substituted 3,4-dihydroisoquinolin-1(2H)-ones in a regioselective manner. acs.org This reaction has also been adapted for highly enantioselective synthesis. acs.org

Domino or cascade reactions provide an efficient means of constructing the dihydroisoquinolinone core in a single pot. For instance, a visible light-induced photo cascade reaction of (E)-1-(2-hydroxyethyl/propyl)-4-methyl-3-styrylpyridin-2(1H)-ones has been used to synthesize cis-fused-oxazoloisoquinolinones and cis-fused-oxazinoisoquinolinones. researchgate.net

The Castagnoli-Cushman reaction remains a powerful tool for diversification, enabling independent variation of substituents at the N2 and C3 positions, as well as providing a carboxylic acid handle at C4 for further functionalization. nih.gov

This table summarizes some of the novel synthetic methodologies.

| Methodology | Key Features | Scope | Reference |

| Visible-light photocatalysis | Metal-free, mild conditions, uses organic dye (Eosin Y) | Synthesis of 3-substituted derivatives | researchgate.net |

| Nickel-catalyzed denitrogenative annulation | Regio- and enantioselective, unique approach | Synthesis of a variety of substituted derivatives | acs.org |

| Visible light photo cascade reaction | Domino reaction, high atom economy | Synthesis of fused polyheterocyclic systems | researchgate.net |

| Castagnoli-Cushman Reaction | High yields, diastereoselective, allows for diversification at N2, C3, and C4 | Synthesis of 2,3-disubstituted 4-carboxy derivatives | nih.govnih.gov |

Chemical Reactivity and Transformations of 2 Amino 3,4 Dihydroisoquinolin 1 2h One

Functionalization and Derivatization of the Amino Group (N2-position)

The primary amino group at the N2 position is a key handle for derivatization, allowing for the introduction of a wide variety of substituents. This functionalization is often a crucial step in modifying the pharmacological properties of molecules based on this scaffold. The Castagnoli–Cushman reaction (CCR), for instance, is a powerful method for constructing 3,4-dihydroisoquinolin-1(2H)-one derivatives, where the N2-substituent can be varied by selecting the appropriate amine component. nih.gov

This reaction demonstrates the versatility of the N2 position, allowing the incorporation of alkyl, aryl, and heteroaryl groups. A study on the synthesis of antioomycete agents prepared a large library of N2-substituted derivatives, highlighting the robustness of this approach. nih.gov By reacting homophthalic anhydride (B1165640) with various imines (formed in situ from aldehydes and primary amines), a diverse set of substituents can be installed on the N2-nitrogen. nih.gov

Examples of N2-functionalization include the introduction of simple alkyl chains, functionalized alkyl groups (e.g., containing ethers), and various aromatic and heteroaromatic systems. nih.gov These modifications significantly influence the biological activity of the resulting compounds. nih.gov

| N2-Substituent | Resulting Compound Name | Yield (%) |

|---|---|---|

| 3-Butoxypropyl | 2-(3-Butoxypropyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 69 |

| Furan-2-ylmethyl | 2-(Furan-2-ylmethyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 75 |

| 4-Ethoxyphenyl | 2-(4-Ethoxyphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 75.1 |

| Naphthalen-2-yl | 2-(Naphthalen-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 73.4 |

| [1,1′-Biphenyl]-4-yl | 2-([1,1′-Biphenyl]-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 68.7 |

| 4-Iodophenyl | 2-(4-Iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 80.3 |

| 4-(Trifluoromethoxy)phenyl | 1-Oxo-3-phenyl-2-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 74.6 |

Reactions and Modifications of the Lactam Ring System

The lactam ring of the 2-amino-3,4-dihydroisoquinolin-1(2H)-one scaffold offers multiple sites for modification, particularly at the C3 and C4 positions. These modifications are critical for tuning the molecule's spatial arrangement and biological properties.

One significant modification involves the introduction of substituents at the C4 position. A palladium-catalyzed cascade reaction has been developed for the synthesis of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. This transformation involves the cyclocarbopalladation of N-propargyl-2-iodobenzamides followed by a Suzuki–Miyaura coupling, which efficiently creates a tetrasubstituted exocyclic double bond at the C4 position. researchgate.net This method allows for the introduction of various aryl groups onto the newly formed methylene (B1212753) moiety. researchgate.net

Furthermore, the C3 and C4 positions can be functionalized simultaneously. The Castagnoli–Cushman reaction, which utilizes homophthalic anhydride and imines, diastereoselectively generates derivatives with substituents at both the N2 and C3 positions, along with a carboxylic acid group at the C4 position. nih.gov This provides a facile entry to 2,3,4-trisubstituted dihydroisoquinolinones. nih.gov Rhodium-catalyzed reactions have also been employed to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives, where C-H activation and subsequent alkylation lead to substituted products. researchgate.netnih.gov

| Reaction Type | Position(s) Modified | Key Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| Cascade Cyclocarbopalladation / Suzuki–Miyaura Coupling | C4 | PdCl2, Arylboronic acids | Formation of 4-arylmethylene-3,4-dihydroisoquinolin-1(2H)-ones | researchgate.net |

| Castagnoli–Cushman Reaction | C3, C4 | Homophthalic anhydride, Imines | Diastereoselective formation of 3-substituted-4-carboxy-3,4-dihydroisoquinolin-1(2H)-ones | nih.gov |

| Rhodium-Catalyzed C-H Alkylation | C3 | Rh(III) catalyst, N-vinylphthalimide | Synthesis of 3-(aminoethyl)-substituted derivatives | researchgate.netnih.gov |

Regioselective and Stereoselective Transformations on the Scaffold

Controlling regioselectivity and stereoselectivity is paramount in synthesizing complex molecules for pharmaceutical applications. The 3,4-dihydroisoquinolin-1(2H)-one framework has been the subject of several studies focusing on achieving high levels of chemo-, regio-, and stereocontrol.

Palladium-catalyzed reactions have proven particularly effective in this regard. A notable example is the cascade cyclocarbopalladation of N-propargyl-2-iodobenzamides, which proceeds with high regio- and stereoselectivity to yield tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net The reaction with arylboronic acids affords products with defined (Z)-geometry at the exocyclic double bond. This selectivity is crucial as it dictates the spatial orientation of the substituents. researchgate.net

Stereoselectivity is also a key feature of the Castagnoli–Cushman reaction, which often proceeds with high diastereoselectivity to produce cis-disubstituted products at the C3 and C4 positions. nih.gov Furthermore, visible-light-induced photocascade reactions have been shown to produce cis-fused oxazoloisoquinolinones with excellent stereoselectivity, a configuration that is difficult to obtain through thermal methods. researchgate.netresearchgate.net Asymmetric syntheses have also been developed; for example, a Pd-catalyzed enantioselective C-H carbonylation using L-pyroglutamic acid as a chiral ligand yields chiral isoquinolinones with high enantioselectivity. researchgate.net These methods provide access to enantioenriched scaffolds, which is essential for developing chiral drugs. researchgate.net

| Reaction | Selectivity Type | Description | Reference |

|---|---|---|---|

| Pd-Catalyzed Cascade Reaction | Regio- and Stereoselective | Forms (Z)-4-arylmethylene derivatives with high selectivity. | researchgate.net |

| Castagnoli–Cushman Reaction | Diastereoselective | Favors the formation of cis-3,4-disubstituted products. | nih.gov |

| Visible-Light Photocyclization | Stereoselective | Yields cis-fused bicyclic products. | researchgate.netresearchgate.net |

| Pd-Catalyzed C-H Carbonylation | Enantioselective | Uses a chiral ligand to produce enantioenriched isoquinolinones. | researchgate.net |

Aromatic Ring Substitutions and Further Functionalization

The benzene (B151609) ring of the isoquinolinone core is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. dalalinstitute.commasterorganicchemistry.com These reactions allow for the introduction of a wide range of functional groups onto the aromatic nucleus, further expanding the chemical diversity of the scaffold.

Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.commasterorganicchemistry.com The nitration of 3,4-dihydroisoquinolines has been reported, which introduces a nitro group (–NO2) onto the aromatic ring. rsc.org This group can then serve as a handle for further transformations, such as reduction to an amino group. Halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can introduce bromine or chlorine atoms. clockss.org For instance, direct halogenation of related 2,3-dihydro-4(1H)-quinazolinones occurs selectively at the C6 and C8 positions of the aromatic ring. clockss.org A metal-free protocol for the regioselective C5-halogenation of 8-substituted quinolines has also been developed, showcasing the possibility of remote C-H functionalization. rsc.org

The position of substitution is governed by the electronic properties of the existing isoquinolinone ring system. The fused lactam and alkyl portions act as directing groups, influencing where the incoming electrophile will attack. dalalinstitute.com Aromatic hydroxylation can also occur, particularly in biological systems or through specialized synthetic methods, adding a hydroxyl group to the ring. libretexts.org

Reactions Leading to Novel Cyclic Structures Based on the Isoquinolinone Core

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is not only a target for derivatization but also a valuable starting material for the construction of more complex, polycyclic heterocyclic systems. These reactions often involve cascade or multicomponent strategies that build new rings onto the existing framework.

One such approach is the Castagnoli–Cushman reaction between 3,4-dihydroisoquinolines and cyclic anhydrides like glutaric or succinic anhydride. nih.gov This reaction provides a one-step route to tricyclic fused systems such as benzo[a]quinolizidines and pyrrolo[2,1-a]isoquinolines, which contain a bridgehead nitrogen atom. nih.gov

Cascade reactions that form multiple bonds in a single operation are particularly efficient. For example, a palladium-catalyzed double cyclization involving N-propargyl-2-iodobenzamides and 2-alkynyltrifluoroacetanilides leads to the formation of complex molecules bearing both an isoquinolinone core and an indole (B1671886) substituent. researchgate.net Similarly, cascade reactions of 2-amino-3-iodochromones with amines and carbon disulfide have been used to synthesize tricyclic 2-amino-9H-chromeno[2,3-d]thiazol-9-ones. rsc.org These advanced synthetic methods demonstrate the utility of the isoquinolinone core as a foundation for building novel and structurally intricate heterocyclic compounds. rsc.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituents on Biological Activity Profiles

The biological activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives can be finely tuned by the strategic placement of various substituents. nih.govnih.govrsc.org The incorporation of different functional groups at the N2, C3, C4, and benzo ring positions has been shown to significantly impact potency, selectivity, and pharmacokinetic properties. nih.gov

Substitutions at the N2 position of the 3,4-dihydroisoquinolin-1(2H)-one ring play a crucial role in modulating biological activity. The nature of the substituent on the amide nitrogen can significantly influence the potency of the compound. nih.gov For example, in a series of derivatives synthesized for antioomycete activity, various aryl, alkyl, and biphenyl (B1667301) groups were introduced at the N2 position. nih.gov

Studies have shown that a phenyl group is often the preferred substituent on the amide nitrogen for certain biological targets. nih.gov Replacing the phenyl group with other aromatic or aliphatic systems did not consistently lead to improved potency. nih.gov The electronic properties of the N2-aryl substituent are also critical. For instance, introducing electron-withdrawing groups like halogens (chloro, bromo, iodo) or a trifluoromethoxy group on the N2-phenyl ring resulted in compounds with high potency against the phytopathogen Pythium recalcitrans. nih.govrsc.org

Table 1: Impact of N2-Aryl Substitutions on Antioomycete Activity

| Compound ID | N2-Substituent | EC50 (μM) against P. recalcitrans |

|---|---|---|

| I23 | 4-Fluorophenyl | 14 |

| I25 | 4-Chlorophenyl | Not specified in top results |

| I26 | 4-Bromophenyl | Not specified in top results |

| I27 | 4-Iodophenyl | Not specified in top results |

| I28 | 4-(Trifluoromethoxy)phenyl | Not specified in top results |

| I21 | [1,1'-Biphenyl]-4-yl | Not specified in top results |

| I20 | Naphthalen-2-yl | Not specified in top results |

| I10 | 3-Phenylpropyl | Not specified in top results |

| Hymexazol (control) | - | 37.7 |

Data sourced from a study on antioomycete agents. nih.govrsc.org

Substituents on the aromatic benzo portion of the dihydroisoquinolinone ring significantly influence the molecule's interaction with its biological targets. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the reactivity and binding affinity of the entire molecule. nih.govlibretexts.org For example, in the design of selective inhibitors for PARP10, a hydrophobic sub-pocket within the nicotinamide-binding site was targeted. researchgate.net This was achieved by synthesizing a series of molecules with various substituents at the C5 and C6 positions. researchgate.net

Specifically, a derivative with a methyl group at the C5 position and a substituted pyridine (B92270) at the C6 position demonstrated greater than 10-fold selectivity for PARP10 over other PARP family members. researchgate.net In other studies, the presence of dimethoxy groups at the C6 and C7 positions was a key feature of compounds developed for imaging σ2 receptors. ethz.ch Furthermore, the introduction of a fluorine atom at the C7 position has been explored in the design of PARP1 inhibitors to create "magic fluorine" substitutions, a common tactic in medicinal chemistry to improve metabolic stability and binding affinity. nih.gov Generally, electron-withdrawing groups on the benzo ring tend to enhance the electrophilic character of the scaffold, which can be crucial for certain biological interactions. nih.gov

The C3 and C4 positions on the dihydroisoquinoline ring are critical for determining the biological activity and specificity of these compounds. nih.govnih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have highlighted the necessity of a carboxyl group at the C4 position for potent antioomycete activity. nih.govrsc.orgrsc.org This suggests that the C4-carboxyl group is a key structural requirement for the biological action of these derivatives against certain pathogens. nih.gov

In addition to the C4 position, substitutions at the C3 position also contribute significantly to the activity profile. The introduction of a phenyl group at the C3 position is a common feature in many active derivatives. nih.gov The combination of substituents at N2, C3, and C4 allows for the fine-tuning of the molecule's properties. For example, a compound featuring a 4-fluorophenyl group at N2, a phenyl group at C3, and a carboxylic acid at C4 (compound I23) exhibited the highest in vitro potency against P. recalcitrans, with an EC50 value of 14 μM, which was superior to the commercial fungicide hymexazol. rsc.orgrsc.org This highlights the synergistic effect of substitutions at these key positions.

Conformational Analysis and Torsional Preferences in Ligand Binding

The relative orientation of substituents, particularly bulky groups at the N2 and C3 positions, can influence the molecule's preferred conformation. The torsional angles between the dihydroisoquinolinone core and its substituents will affect how the molecule presents its key interacting groups (e.g., hydrogen bond donors/acceptors, hydrophobic moieties) to the target protein. While detailed torsional profiles for this specific class are not extensively reported in the provided search results, the success of pharmacophore models, which are inherently 3D, underscores the importance of a specific, low-energy conformation for biological activity. nih.govnih.gov

Development of Pharmacophore Models for Rational Design

Pharmacophore modeling is a powerful tool in computational drug design that helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. mdpi.comresearchgate.net For the 3,4-dihydroisoquinolin-1(2H)-one class, pharmacophore models have been instrumental in the rational design of new, more potent inhibitors for various targets. nih.govrsc.org

These models are developed based on the structures of known active compounds (ligand-based) or the structure of the target's binding site (structure-based). mdpi.com For PARP1 inhibitors, an intuitive pharmacophore model was developed by analyzing the structures of known inhibitors. nih.gov This model typically includes features like a nicotinamide-mimicking motif, which the 3,4-dihydroisoquinolin-1(2H)-one core can effectively replicate. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Amino-3,4-dihydroisoquinolin-1(2H)-one |

| 2-([1,1'-Biphenyl]-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid |

| 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid |

| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid |

| 2-(4-Iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid |

| 2-(Naphthalen-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid |

| 1-Oxo-3-phenyl-2-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid |

| 1-Oxo-3-phenyl-2-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid |

| 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one |

| 2-[3-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propyl]-3,4-dihydroisoquinolin-1(2H)-one |

| Hymexazol |

| N-methyl piperidin-4-one |

| Malononitrile |

| 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles |

| 2-(3,4-dimethoxyphenyl)-ethylamine |

| N-acetyl intermediate |

| N-acylcarbamates |

| β-phenylethylamine |

| 3,4-dihydro isoquinoline (B145761) derivatives |

| 1,2,3,4-tetrahydroisoquinolines (THIQ) |

| Salsolinol |

| Arizonine |

| Gigantine |

| Protoberberine-type alkaloids |

| Isosalsoline-type alkaloids |

| 7-chloro-3,4-dihydroisoquinolin-1(2H)-one |

| N-benzyl isoindolin-1-one |

| N-benzyl 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one |

| 3-((3,4-dihydroisoquinolin-2(1H)-yl) sulfonyl)-N-phenyl benzamide (B126) derivatives |

| Tetrahydro-1,5-benzodiazepin-2-ones |

| Ciprofloxacin |

| Norfloxacin |

Mechanistic Investigations of Biological Interactions of 2 Amino 3,4 Dihydroisoquinolin 1 2h One Derivatives

Enzyme Inhibition and Modulation Mechanisms

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Derivatives of 2-amino-3,4-dihydroisoquinolin-1(2H)-one are notable for their ability to inhibit Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2. These enzymes are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. The inhibitory mechanism of these derivatives is centered on their function as mimetics of nicotinamide (B372718), the essential cofactor for PARP activity.

The core lactam structure of the dihydroisoquinolinone ring competitively binds to the nicotinamide adenine (B156593) dinucleotide (NAD+) binding site on the PARP enzyme. nih.gov This binding event physically obstructs the natural substrate, NAD+, from accessing the catalytic site, thereby preventing the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto target proteins. This inhibition of PARylation is a crucial first step in their mechanism of action.

A second, and perhaps more critical, mechanism is known as "PARP trapping". nih.govnih.gov By occupying the NAD+ binding site, the inhibitor allosterically enhances the interaction between PARP and the DNA damage site. oncoscience.us This prevents the dissociation of the PARP enzyme from the DNA, effectively creating a toxic protein-DNA complex. nih.gov During DNA replication, these trapped complexes lead to the stalling of the replication fork and the formation of more severe DNA double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to cell death via a process known as synthetic lethality. nih.govoncoscience.us One of the early drug candidates in this class was 5-methyl-3,4-dihydroisoquinolin-1(2H)-one (PD128763). nih.gov

| Inhibitor Class | Target Enzyme | Primary Mechanism | Consequence |

| This compound Derivatives | PARP1, PARP2 | Competitive binding to NAD+ site, PARP trapping | Inhibition of DNA single-strand break repair, formation of toxic DNA-protein complexes, induction of double-strand breaks |

Enhancer of Zeste Homolog 2 (EZH2) Inhibition

The enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a key role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Certain this compound derivatives have been developed as potent and selective EZH2 inhibitors.

The mechanism of inhibition involves the dihydroisoquinolinone scaffold acting as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, which is the methyl donor for the histone methylation reaction. These inhibitors occupy the SAM binding pocket within the SET domain of EZH2. The design of these inhibitors often involves cyclizing a flexible amide linker from a precursor molecule into the rigid lactam structure of the dihydroisoquinolinone. This transformation has been shown to significantly improve ligand efficiency and potency by pre-organizing the molecule into a conformation favorable for binding. nih.gov

For instance, the development of compound PF-06821497, a complex derivative, involved extensive structure-activity relationship (SAR) studies. acs.org The lactam core, along with specific substitutions, was designed to optimize interactions within the EZH2 active site. Analysis of the crystal structure of an inhibitor from this class complexed with the PRC2 complex revealed the key structural features necessary for optimal binding. acs.org For example, removing a methyl group from a methoxy (B1213986) substituent on certain analogs resulted in a significant loss of EZH2 inhibition, highlighting the precise nature of the interactions required to occupy the binding pocket effectively. acs.org By blocking EZH2 activity, these inhibitors lead to a decrease in global H3K27me3 levels, which in turn de-represses target genes, including tumor suppressors. nih.gov

| Inhibitor Example | Target Enzyme | Mechanism | Cellular Effect |

| PF-06821497 | EZH2 (Y641N mutant) | Competitive inhibition with SAM cofactor | Reduced H3K27me3 levels, de-repression of target genes |

| Compound 2a (lactam-containing) | EZH2 | Competitive inhibition with SAM cofactor | Inhibited EZH2-mediated increases in histone methylation |

Tankyrase (TNKS) Inhibition

Tankyrases (TNKS1 and TNKS2) are members of the PARP family of enzymes that are involved in various cellular processes, including the regulation of Wnt/β-catenin signaling and telomere maintenance. The this compound scaffold has also been utilized to develop inhibitors of tankyrases.

The mechanism of TNKS inhibition by these derivatives is analogous to that of classical PARP inhibition. The dihydroisoquinolinone core acts as a nicotinamide mimic, binding to the NAD+ pocket of the tankyrase enzyme. This competitive inhibition prevents the PARsylation of target proteins, such as Axin, a key component of the β-catenin destruction complex. By inhibiting the PARsylation of Axin, these compounds stabilize the destruction complex, leading to the degradation of β-catenin and the downregulation of the Wnt signaling pathway, which is frequently overactivated in cancers like colorectal cancer. The development of selective TNKS inhibitors requires careful modification of the dihydroisoquinolinone scaffold to exploit structural differences between the NAD+ binding sites of TNKS and other PARP family members.

Cholinesterase (AChE, BuChE) and D-Amino Acid Oxidase (DAAO) Regulatory Mechanisms

Investigations into related dihydroisoquinoline structures have revealed modulatory activity against other enzyme systems. A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives, which are structurally related to the title compound, have been assessed for their ability to inhibit cholinesterases (AChE and BuChE) and D-amino acid oxidase (DAAO). nih.gov

The study found that several of these compounds exhibited moderate inhibitory activities against AChE, BuChE, and DAAO. nih.gov For cholinesterase inhibition, the mechanism is presumed to involve the binding of the isoquinoline (B145761) core and its substituents within the active site gorge of the enzymes, interfering with the hydrolysis of the neurotransmitter acetylcholine. For DAAO, an enzyme that degrades the NMDA receptor co-agonist D-serine, inhibition can increase D-serine levels. While the specific compounds tested were not this compound derivatives themselves, this research indicates the potential of the broader dihydroisoquinoline scaffold to interact with these enzyme targets. nih.gov

ATP Synthase Inhibition in Pathogenic Organisms

The F-type ATP synthase is a crucial enzyme for energy production in both prokaryotic and eukaryotic cells. Derivatives of the this compound class have been identified as inhibitors of this enzyme, particularly in pathogenic organisms like Mycobacterium tuberculosis.

The proposed mechanism of action involves targeting the F₀ subunit of the ATP synthase complex. This membrane-embedded portion of the enzyme is responsible for proton translocation, which drives the rotation of the central stalk and subsequent ATP synthesis by the F₁ subunit. Bedaquiline, a diarylquinoline with a different core structure but a related mode of action, targets the c-subunit of the F₀ motor. It is believed that dihydroisoquinolinone-based inhibitors may act similarly, binding within the F₀ subunit to block the proton channel or otherwise disrupt the rotational mechanism of the enzyme. This leads to a rapid depletion of cellular ATP, which is lethal to the bacterium. The development of these inhibitors focuses on achieving selectivity for the pathogenic enzyme over the human mitochondrial ATP synthase to minimize toxicity.

Receptor Binding and Agonism/Antagonism Mechanisms (e.g., Formyl Peptide Receptor 2 (FPR2) agonism)

Beyond enzyme inhibition, derivatives containing related heterocyclic scaffolds have been shown to act as modulators of G protein-coupled receptors (GPCRs), such as the Formyl Peptide Receptor 2 (FPR2). FPR2 is a highly versatile receptor expressed on immune cells that can be activated by a wide array of ligands to mediate both pro- and anti-inflammatory responses. mdpi.comnih.gov

While direct examples of this compound derivatives acting on FPR2 are not prominent in the provided search results, the development of agonists for this receptor has utilized similar heterocyclic scaffolds like pyridazin-3(2H)-ones and pyridinones. nih.gov The mechanism of action for these agonists involves binding to the FPR2 receptor, which is coupled to inhibitory G-proteins (Gᵢ). mdpi.com This binding event triggers a conformational change in the receptor, leading to the activation of downstream signaling cascades. These can include transient increases in intracellular calcium, phosphorylation of extracellular signal-regulated kinase (ERK), and activation of pathways like PI3K/Akt and MAPK. mdpi.com

The development of synthetic agonists, such as those with pyridinone and pyrimidindione scaffolds, often incorporates specific pharmacophores, like a 4-bromophenylacetamide fragment, found to be essential for activity. nih.gov The selectivity for FPR2 over other family members like FPR1 is a key goal, and some compounds have shown a preference for FPR2, with EC₅₀ values in the nanomolar range. nih.gov The activation of FPR2 by these small molecule agonists can be a potential therapeutic strategy for inflammatory diseases by promoting the resolution of inflammation. nih.govlongdom.org

Insights into Cellular Pathway Modulation and Target Engagement

The biological effects of this compound derivatives are intrinsically linked to their ability to interact with and modulate specific cellular pathways and molecular targets. While direct studies on the parent compound are limited, research on structurally related isoquinolinone and quinolinone derivatives provides significant insights into their potential mechanisms of action. These investigations point towards interference with fundamental cellular processes, including DNA repair, cell cycle regulation, and inflammatory signaling cascades.

A noteworthy area of investigation for structurally similar compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms, such as those found in cancers with BRCA1/2 mutations. The structural resemblance of the isoquinolinone core to the nicotinamide moiety, which is the natural substrate for PARP enzymes, suggests that this compound derivatives could potentially act as PARP inhibitors. This mode of action involves binding to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping the enzyme on DNA, ultimately leading to cell death in cancer cells with compromised DNA repair pathways.

Furthermore, studies on isoquinoline-1-carboxamide (B73039) derivatives have revealed their capacity to suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial in the production of pro-inflammatory mediators. Inhibition of MAPK phosphorylation and subsequent prevention of NF-κB nuclear translocation by these derivatives effectively downregulates the expression of inflammatory genes.

In the context of antimicrobial activity, quinoline-based compounds have been shown to target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Given the structural similarities, it is plausible that this compound derivatives could exert their antimicrobial effects through a similar mechanism.

The following table summarizes the potential cellular targets and modulated pathways by derivatives structurally related to this compound.

| Derivative Class | Potential Cellular Target(s) | Modulated Cellular Pathway(s) | Implied Biological Activity |

| Isoquinolinones | Poly(ADP-ribose) polymerase (PARP) | DNA Damage Repair | Anti-proliferative |

| Isoquinoline-1-carboxamides | MAP Kinases, IκB Kinase | MAPK/NF-κB Signaling | Anti-inflammatory |

| Quinolinones | DNA Gyrase, Topoisomerase IV | Bacterial DNA Replication | Antimicrobial |

| 3-Aminoisoquinolin-1(2H)-ones | Cdc25B Phosphatase, Aurora Kinases | Cell Cycle Regulation | Anti-proliferative |

Molecular Basis of Observed Bioactivities (e.g., antimicrobial, anti-inflammatory, anti-proliferative at cellular level)

The diverse biological activities attributed to this compound and its derivatives stem from their interactions with specific biomolecules at the cellular level. While comprehensive studies on the parent compound are still emerging ontosight.ai, research on analogous structures provides a solid foundation for understanding their molecular mechanisms.

Antimicrobial Activity:

The antimicrobial potential of this class of compounds is thought to arise from their ability to disrupt essential bacterial processes. One proposed mechanism, drawn from studies on related quinolone antibiotics, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, these compounds can stabilize the cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death. Another potential mechanism, observed in certain 3,4-dihydroisoquinolin-1(2H)-one derivatives, involves the disruption of microbial biological membranes, leading to a loss of cellular integrity and function. nih.govrsc.org

Anti-inflammatory Activity:

The anti-inflammatory effects of isoquinoline derivatives are often linked to the modulation of key signaling pathways involved in the inflammatory response. For instance, isoquinoline-1-carboxamide derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in microglial cells. This is achieved by suppressing the phosphorylation of MAPKs (p38, ERK, and JNK) and inhibiting the nuclear translocation of the transcription factor NF-κB. By blocking these upstream signaling events, the transcription of genes encoding for inflammatory mediators is reduced. A patent for dihydro-2-aminoisoquinolines also indicates their potential anti-inflammatory activity. google.com

Anti-proliferative Activity:

The anti-proliferative activity of this compound derivatives against cancer cells can be attributed to several potential molecular mechanisms. As previously mentioned, the inhibition of PARP enzymes represents a significant avenue for inducing synthetic lethality in cancer cells with deficient homologous recombination repair.

Furthermore, studies on 3-aminoisoquinolin-1(2H)-one derivatives have identified them as inhibitors of cell division cycle 25 (Cdc25) phosphatases and Aurora kinases. univ.kiev.ua Cdc25 phosphatases are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest. Similarly, Aurora kinases are essential for mitotic progression, and their inhibition can induce apoptosis in cancer cells. The ability of these compounds to target multiple components of the cell cycle machinery underscores their potential as anti-cancer agents. univ.kiev.ua

The table below details the observed bioactivities and the corresponding proposed molecular basis for derivatives of the this compound scaffold.

| Bioactivity | Proposed Molecular Basis | Key Molecular Targets | Reference |

| Antimicrobial | Inhibition of bacterial DNA replication; Disruption of microbial cell membranes | DNA Gyrase, Topoisomerase IV | nih.govrsc.org |

| Anti-inflammatory | Inhibition of pro-inflammatory signaling pathways | MAPKs, NF-κB | google.com |

| Anti-proliferative | Inhibition of DNA repair; Induction of cell cycle arrest and apoptosis | PARP, Cdc25B, Aurora Kinases | univ.kiev.ua |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of 3,4-dihydroisoquinolin-1(2H)-one derivatives with their protein targets.

In a study focused on developing novel inhibitors for Leucine (B10760876) Aminopeptidase (B13392206) (LAP), a metalloenzyme involved in various physiological processes, molecular docking was employed to screen compounds with a 3,4-dihydroisoquinoline (B110456) scaffold. mdpi.com The screening of compounds from databases like ZINC and PubChem, as well as newly designed molecules, identified several potential LAP inhibitors. mdpi.com For instance, derivatives such as 4-hydroxy-1-methyl-5-nitroso-6-{[1-(propan-2-yl)-3,4-dihydroisoquinolin-7-yl]amino}pyrimidin-2(1H)-one and 1,3-dioxo-4-(ethoxymethylene)-3,4-dihydroisoquinoline-2(1H)-carboxylic acid showed promising docking scores. mdpi.com

Similarly, in the quest for new antimicrobial agents, in silico studies, including molecular docking, were performed on 1-aminoisoquinoline (B73089) derivatives. nih.gov These studies helped in identifying lead candidates by predicting their binding affinity and interaction patterns within the active sites of microbial protein targets. nih.gov Docking simulations performed on newly synthesized quinoline (B57606) derivatives against the Methionine Synthase structure, a potential anticancer target, also helped in determining the probable binding models and identifying compounds with potential inhibitory activity. researchgate.net

The table below summarizes representative docking scores for various dihydroisoquinoline and related derivatives against their respective targets.

| Compound Type | Target Protein | Docking Score (kcal/mol) | Reference |

| Spiro[indoline-3,4'-pyridine] derivatives | PqsR of Pseudomonas aeruginosa | -5.8 to -8.2 | mdpi.com |

| 3,4-dihydroisoquinoline derivatives | Leucine Aminopeptidase (LAP) | -22.33 to -51.72 (score value) | mdpi.com |

| Tetrahydroquinoline derivatives | Lysine-specific demethylase 1 (LSD1) | -163.729 to -169.796 (docking score) | mdpi.com |

Note: Scoring functions and algorithms may vary between studies, affecting the direct comparability of scores.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for predicting the activity of newly designed compounds and for understanding the structural features required for bioactivity.

A significant 3D-QSAR study was conducted on a series of 59 synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives to evaluate their antioomycete activity against the plant pathogen Pythium recalcitrans. nih.govrsc.orgrsc.org This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build robust predictive models. nih.govrsc.org The established CoMFA and CoMSIA models showed reasonable statistical parameters, revealing the structural requirements for activity. nih.govrsc.orgrsc.org The models highlighted the necessity of a C4-carboxyl group for potent inhibitory activity. nih.govrsc.org

The statistical parameters for the 3D-QSAR models are presented in the table below:

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | SEE (Standard Error of Estimate) | F value | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.632 | 0.958 | 0.133 | 114.336 | rsc.org |

These QSAR models provide crucial information for the further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents. nih.govrsc.org Similar 3D-QSAR studies on tetrahydroquinoline and quinazoline-4(3H)-one analogs have also yielded models with good statistical and predictive properties, guiding the design of novel inhibitors for targets like Lysine-specific demethylase 1 (LSD1) and Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the geometry, vibrational frequencies, and electronic properties of molecules like isoquinoline (B145761) and its derivatives.

DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p), have been employed to obtain the optimized geometry and vibrational spectra of isoquinoline. researchgate.netfigshare.comresearchgate.net These theoretical calculations show good agreement with experimental data from FT-IR and FT-Raman spectra. researchgate.net

Furthermore, DFT is used to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). figshare.comnih.gov The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of a molecule. For isoquinoline, the calculated energy gap indicates its stability. figshare.com

The electronic properties calculated for isoquinoline using DFT are summarized below:

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | -5.581 eV | B3LYP/6-311++G(d,p) | figshare.com |

| LUMO Energy | -1.801 eV | B3LYP/6-311++G(d,p) | figshare.com |

| Energy Gap | 3.78 eV | B3LYP/6-311++G(d,p) | figshare.com |

DFT calculations are also instrumental in understanding reaction mechanisms. For instance, they have been used to provide insights into the reaction pathways for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, such as through Pd-catalyzed enantioselective C-H carbonylation. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the stability of protein-ligand complexes and the conformational changes that occur upon binding. nih.gov

For derivatives of the isoquinoline and quinoline scaffolds, MD simulations have been used to validate docking results and to assess the stability of the ligand-protein complex. A study on 1-aminoisoquinoline derivatives as antimicrobial agents performed 100 ns MD simulations to confirm the stability of the complex between the most promising compounds and their target protein. nih.gov

Similarly, in a study designing novel tetrahydroquinoline derivatives as LSD1 inhibitors, MD simulations were conducted to explore the binding modes of the designed compounds. mdpi.com The results from these simulations, along with binding free energy calculations, helped to confirm that the newly designed derivatives formed stable complexes with the target enzyme. mdpi.com These simulations provide a dynamic picture of the interactions and can reveal key residues involved in the binding, which is crucial for lead optimization.

In Silico Prediction of Molecular Interactions and Bioactivity

In silico methods encompass a wide range of computational tools used to predict the properties of molecules, including their bioactivity and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).

For the 3,4-dihydroisoquinoline scaffold, in silico screening of large compound databases has been a successful strategy for identifying new potential inhibitors for various targets. mdpi.com In one such study, a multi-step computational approach involving 2D descriptor-based filtering, molecular docking, and 3D-QSAR models was used to screen for novel Leucine Aminopeptidase inhibitors. mdpi.com This process led to the identification of nine promising compounds with good predicted drug-likeness and ADME profiles. mdpi.com

The prediction of ADME and toxicity properties is a critical step in early-stage drug discovery. For selected 3,4-dihydroisoquinoline derivatives, online tools have been used to calculate parameters like carcinogenicity, eye irritation, and acute oral toxicity. mdpi.com For example, many of the selected compounds were predicted to be non-carcinogenic and fall into class III for acute oral toxicity, indicating LD50 values between 500 and 5000 mg/kg. mdpi.com In a study of 1-aminoisoquinoline derivatives, ADME predictions were also used alongside docking and MD simulations to select the best lead candidates for further development as antimicrobial agents. nih.gov

Applications in Medicinal Chemistry and Chemical Biology Research

Design and Development of Molecular Probes and Research Tools

The structural framework of 2-Amino-3,4-dihydroisoquinolin-1(2H)-one is well-suited for the creation of sophisticated molecular probes and research tools. The primary amino group at the N2 position serves as a convenient chemical handle for the conjugation of reporter molecules, such as fluorophores, biotin (B1667282) tags, or photo-reactive groups. This functionalization allows for the transformation of a biologically active scaffold into a tool for studying biological systems.

For instance, a fluorescent dye could be appended to the 2-amino group, creating a probe to visualize the subcellular localization of a target protein that the dihydroisoquinolinone core binds to. Similarly, the attachment of a biotin molecule would enable affinity-based purification of the target protein from complex biological mixtures, facilitating its identification and further characterization. Photo-affinity labeling probes, generated by incorporating a photoreactive group, can be used to create covalent linkages with the target protein upon photo-irradiation, providing a powerful method for mapping binding sites. While specific examples utilizing the this compound scaffold for these purposes are still emerging in the literature, the synthetic tractability of the core makes it an attractive candidate for such applications in chemical biology research.

Scaffold Exploration for Inhibitor and Modulator Discovery

The 3,4-dihydroisoquinolin-1(2H)-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net This makes it a valuable starting point for the discovery of novel inhibitors and modulators of enzymes and receptors. The 2-Amino derivative, in particular, offers a key vector for chemical diversification to explore structure-activity relationships (SAR) and optimize potency and selectivity.

A notable example of this scaffold's utility is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair and have become important targets in cancer therapy. researchgate.netnih.gov Researchers have identified inhibitors based on the 3,4-dihydroisoquinolin-1(2H)-one (dq) core that target PARP10. researchgate.net Starting with a parent scaffold, modifications can be systematically introduced to explore the chemical space around the core. For instance, the 2-amino group can be acylated or alkylated with various chemical moieties to probe interactions with specific residues within the target's binding site.

The development of kinase inhibitors also frequently employs scaffold hopping and the optimization of privileged structures. nih.gov The 3,4-dihydroisoquinolin-1(2H)-one scaffold can mimic the hinge-binding motifs of known kinase inhibitors. nih.gov The 2-amino group provides a site for introducing substituents that can form key hydrogen bonds with the kinase hinge region, a common feature of many kinase inhibitors. By generating a library of derivatives with different substitutions at this position, researchers can screen for potent and selective inhibitors of specific kinases involved in disease pathways.

Exploration of Bioactive Analogues for Chemical Library Development

The development of chemical libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of thousands of compounds to identify new bioactive "hits". The this compound scaffold is an excellent building block for generating such libraries due to the ease with which its 2-amino group can be derivatized.

One comprehensive study demonstrated this by synthesizing a library of 59 derivatives based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold using the Castagnoli-Cushman reaction. nih.govresearchgate.netrsc.org These analogues were then screened for activity against various phytopathogens. This work led to the discovery of compounds with potent antioomycete activity against Pythium recalcitrans, with one derivative, I23, showing a higher in vitro potency than the commercial fungicide hymexazol. nih.govresearchgate.netrsc.org This study highlights how systematic modification of the core scaffold can lead to the identification of novel bioactive agents. nih.gov

Another research effort focused on synthesizing a novel series of 2-amino-1,2-dihydroisoquinoline-3(4H)-one derivatives and their corresponding amides. ijpsr.com Although the core is an isomer of the primary subject, the synthetic strategy is highly relevant. It showcases how the 2-amino group can be readily transformed into a wide range of amides by reacting it with various substituted acrylic acids. ijpsr.com The resulting library of compounds was then evaluated for antimicrobial and antioxidant activities. ijpsr.com This approach allows for the rapid generation of a diverse set of molecules from a common precursor, increasing the probability of discovering compounds with desired biological properties. The insights gained from such libraries, including structure-activity relationships, are crucial for the further design and development of more potent molecules. nih.govresearchgate.net

| Compound ID | Name | Application/Activity | Reference |

| I23 | Not explicitly named in the abstract, but a derivative of 3,4-dihydroisoquinolin-1(2H)-one. | Potent in vitro antioomycete activity against Pythium recalcitrans (EC50 = 14 µM). | nih.govresearchgate.netrsc.org |

| I6 | 2-(Furan-2-ylmethyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Member of a synthesized library screened for antifungal/antioomycete activities. | nih.gov |

| I18 | 2-(4-Ethoxyphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Member of a synthesized library screened for antifungal/antioomycete activities. | nih.gov |

| I25 | 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Member of a synthesized library screened for antifungal/antioomycete activities. | nih.gov |

| 19 | 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | Inhibitor of LG-PARP10 (IC50 = 8.6 µM). | researchgate.net |

Analytical Methodologies for Structural Characterization and Biological Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized 2-Amino-3,4-dihydroisoquinolin-1(2H)-one derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to unambiguously determine the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton spectra of 3,4-dihydroisoquinolin-1(2H)-one derivatives typically show characteristic signals for the aromatic protons and the aliphatic protons of the dihydroisoquinoline core. For instance, in 1-(2-Aminophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, the protons at the C-3 and C-4 positions appear as triplets around 3.81 ppm and 2.70 ppm, respectively clockss.org. The chemical shifts and coupling constants of these protons provide valuable information about their chemical environment and spatial relationships.

¹³C NMR: The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. For the same derivative, characteristic peaks for the carbonyl carbon (C-1) and the carbons of the dimethoxy-substituted aromatic ring are observed, alongside signals for the aliphatic carbons at C-3 and C-4 clockss.org.

The data below represents typical NMR findings for a substituted 3,4-dihydroisoquinolin-1(2H)-one derivative.

| Technique | Description | Typical Chemical Shifts (δ) in ppm |

| ¹H NMR | Provides information on the hydrogen atoms in the molecule. | Aromatic Protons: 6.7 - 8.2; Methylene (B1212753) Protons (C3-H₂): ~3.8 (triplet); Methylene Protons (C4-H₂): ~2.7 (triplet) clockss.org. |

| ¹³C NMR | Provides information on the carbon skeleton. | Carbonyl Carbon (C=O): ~167; Aromatic Carbons: 110 - 151; Methylene Carbon (C3): ~47; Methylene Carbon (C4): ~26 clockss.org. |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which helps in confirming the molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis nih.govmdpi.com. For example, the molecular ion peak [M+H]⁺ is often observed, confirming the mass of the synthesized compound nih.gov.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a 3,4-dihydroisoquinolin-1(2H)-one derivative would show characteristic absorption bands for the amide carbonyl (C=O) stretching, N-H stretching (if the amino group is present and unsubstituted), and C-H and C=C stretching from the aromatic and aliphatic parts of the molecule nih.gov.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the purification of this compound derivatives from reaction mixtures and for analyzing their purity.

Column Chromatography: This is the most common method for purification. Silica gel is typically used as the stationary phase, and a mixture of solvents, such as n-hexane and ethyl acetate, is used as the mobile phase nih.gov. The polarity of the solvent mixture is optimized to achieve effective separation of the desired product from starting materials and byproducts.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography nih.gov. Silica gel plates are used, and the separated compounds are visualized, often under UV light.

The table below summarizes the chromatographic methods used.

| Method | Stationary Phase | Typical Mobile Phase | Application |

| Flash/Column Chromatography | Silica Gel | n-hexane/Ethyl Acetate gradient | Purification of synthesized compounds nih.gov. |

| Thin-Layer Chromatography (TLC) | Silica Gel | n-hexane/Ethyl Acetate | Monitoring reaction progress and purity assessment nih.gov. |

X-ray Crystallography for Ligand-Protein Complex Structure Determination

X-ray crystallography is a powerful technique that provides a detailed three-dimensional structure of a molecule at atomic resolution nih.gov. In the context of drug discovery, it is used to determine the structure of a protein target in complex with a ligand, such as a this compound derivative nih.gov.

The process involves several key steps:

Crystallization: The purified protein-ligand complex is crystallized to form a well-ordered, three-dimensional lattice. This can be achieved by co-crystallizing the protein with the ligand or by soaking a pre-grown protein crystal in a solution containing the ligand nih.govspringernature.com.

Data Collection: The crystal is exposed to an X-ray beam, which results in a diffraction pattern of spots nih.gov. The intensities and positions of these spots are recorded.

Structure Determination: The diffraction data is processed to calculate an electron density map. The molecular model of the protein-ligand complex is then built into this map and refined to best fit the experimental data nih.govnih.gov.

The resulting structure reveals the precise binding mode of the ligand within the protein's active site, showing all the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors nih.gov. While a specific crystal structure for this compound complexed with a protein is not detailed in the provided sources, this methodology is standard for such investigations units.it.

Biochemical and Cell-Based Assays for In Vitro Activity Assessment

To evaluate the biological activity of this compound derivatives, a range of biochemical and cell-based assays are employed. These assays measure the compound's effect on specific molecular targets and on cellular processes.

Biochemical Assays: These assays measure the direct interaction of a compound with its purified target protein, such as an enzyme. For instance, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been evaluated as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) nih.gov. Such assays determine the compound's inhibitory potency, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Cell-Based Assays: These assays assess the effect of a compound on whole cells. This provides information on cell permeability, metabolic stability, and the compound's effect on cellular pathways.

Antiproliferative Assays: These assays measure the ability of a compound to inhibit the growth of cancer cells. For example, derivatives have been tested against non-Hodgkin's lymphoma cell lines like Z-138 nih.gov. The potency is typically reported as a GI₅₀ (concentration for 50% growth inhibition) or EC₅₀ value nih.govnih.gov.

Apoptosis and Cell Cycle Analysis: To understand the mechanism of action, compounds can be tested for their ability to induce programmed cell death (apoptosis) or to cause cell cycle arrest in specific phases (e.g., G0/G1 phase) using techniques like flow cytometry nih.gov.